molecular formula C19H23N3O4 B6061427 4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol

4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol

Cat. No.: B6061427
M. Wt: 357.4 g/mol
InChI Key: ZSASJJCKLIHXAY-UHFFFAOYSA-N
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Description

4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol is a complex organic compound that features a piperazine ring substituted with a benzyl group, a methoxy group, and a nitrophenol moiety

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-26-18-12-16(11-17(19(18)23)22(24)25)14-21-9-7-20(8-10-21)13-15-5-3-2-4-6-15/h2-6,11-12,23H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSASJJCKLIHXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol typically involves multiple steps. One common method includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Nitration: Finally, the nitrophenol moiety is introduced through a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of 4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major products include oxidized derivatives of the nitrophenol moiety.

    Reduction: The major products include reduced forms of the nitrophenol and piperazine rings.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-benzylpiperazin-1-yl)methyl]-2-methoxy-6-nitrophenol is unique due to its combination of a benzylpiperazine moiety with a methoxy and nitrophenol group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

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